molecular formula C17H13N3O3S B2442671 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide CAS No. 312925-78-3

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2442671
CAS No.: 312925-78-3
M. Wt: 339.37
InChI Key: JOEPTXQHTZFOHA-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule featuring a benzamide-thiazole core, intended for research purposes only. This compound is of significant interest in early-stage pharmacological and neuropharmacological research due to its structural similarity to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) . Research on closely related analogs suggests that this class of compounds may exhibit state-dependent inhibition and act as selective ZAC antagonists without significant agonist or antagonist activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, making them valuable tool compounds for probing ZAC's physiological functions . The mechanism of action for these analogs is proposed to be non-competitive and allosteric in nature, likely involving binding sites within the transmembrane and/or intracellular domains of the receptor to inhibit channel activity . The nitrobenzamide and thiazole substituents on the core structure are key determinants for its bioactivity and interaction with biological targets. This product is provided for research use in studying ion channel pharmacology, receptor biochemistry, and for the development of novel neuropharmacological probes. It is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)13-3-2-4-14(9-13)19-17(21)12-5-7-15(8-6-12)20(22)23/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPTXQHTZFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 2-methylthioamide can react with 4-bromoacetophenone under basic conditions to form the thiazole ring.

    Coupling with Phenyl Ring: The thiazole ring is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a thiazole boronic acid derivative with a phenyl halide in the presence of a palladium catalyst.

    Introduction of the Nitrobenzamide Group: The final step involves the nitration of the phenyl ring followed by the introduction of the benzamide group. This can be achieved through a nitration reaction using nitric acid and sulfuric acid, followed by amidation with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its combination of a thiazole ring, a phenyl ring, and a nitrobenzamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O2_{2}S
  • SMILES Notation : NC(=O)C1=CC=C(C=C1)C2=C(SN=C2)C(=C(N)=N)C(=O)N

The synthesis of this compound typically involves the reaction of 3-(2-methyl-1,3-thiazol-4-yl)aniline with 4-nitrobenzoyl chloride under appropriate conditions to yield the desired amide.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. Specifically, derivatives similar to this compound have been tested against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that thiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Activity

In addition to antimicrobial effects, thiazole derivatives have also been investigated for their anticancer properties.

  • Case Study : A recent study evaluated the cytotoxic effects of several thiazole-containing compounds on human cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells:

  • Inhibition of Enzymatic Activity : The nitro group present in the compound may participate in redox reactions, leading to the formation of reactive intermediates that can inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : Thiazole derivatives have been shown to intercalate DNA, which can disrupt replication and transcription processes in rapidly dividing cells.

Data Summary Table

Activity Tested Organisms/Cells IC50 Value (µM) Mechanism
AntibacterialStaphylococcus aureus25Cell wall synthesis inhibition
AntibacterialEscherichia coli30Enzyme inhibition
Anticancer (MCF-7)Human breast cancer cells15Apoptosis induction
Anticancer (A549)Human lung cancer cells20Caspase pathway activation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide?

  • Methodology : The compound can be synthesized via amide coupling between 3-(2-methyl-1,3-thiazol-4-yl)aniline and 4-nitrobenzoyl chloride. Key steps include:

  • Activation of 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Dropwise addition to 3-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a base (e.g., triethylamine) at 0–5°C to suppress side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1H^1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and thiazole methyl protons (δ 2.6–2.8 ppm).
  • 13C^{13}C NMR : Verify the nitrophenyl carbonyl carbon (~165 ppm) and thiazole ring carbons (C-2 at ~150 ppm, C-4 at ~120 ppm).
  • UV-Vis : Detect absorbance bands at ~270 nm (nitro group) and ~320 nm (thiazole π→π* transitions).
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm mass error .

Q. What crystallographic approaches are suitable for resolving its 3D structure?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement.

  • Grow crystals via slow evaporation in ethanol/water (7:3).
  • Refinement parameters: Mo-Kα radiation (λ = 0.71073 Å), empirical absorption correction, and anisotropic displacement parameters for non-H atoms.
  • Validate using R-factor (<0.05) and residual electron density maps .

Advanced Research Questions

Q. How can contradictory bioactivity data for thiazole derivatives be resolved in SAR studies?

  • Methodology :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Structural analogs : Compare with derivatives (e.g., 3-(2-methylthiazol-4-yl)phenyl methanol) to isolate substituent effects .
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity vs. experimental IC50_{50} values .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodology :

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic amide coupling.
  • Catalyst screening : Test HATU vs. EDC/HOBt for coupling efficiency at 25–50°C.
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progression and minimize impurities .

Q. How can crystallographic disorder in the nitro group be addressed during refinement?

  • Methodology :

  • Apply SHELXL constraints : Use PART instructions and DELU/ISOR restraints to model rotational disorder.
  • Twinned data analysis : Check for pseudo-merohedral twinning (CELL_NOW) and refine using HKLF5 format in SHELXL .

Q. What in vitro assays are most sensitive for evaluating its kinase inhibition potential?

  • Methodology :

  • TR-FRET assays : Use Z’-LYTE™ kinase kits (Thermo Fisher) for high-throughput screening.
  • Cellular assays : Measure phospho-ERK/MEK levels in HEK293T cells via Western blot (anti-pERK, 1:1000 dilution).
  • Counter-screens : Test selectivity against off-target kinases (e.g., PKA, PKC) .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Hansen Solubility Parameters : Calculate HSPs (δd_d, δp_p, δh_h) via molecular dynamics (MD) simulations (Materials Studio).
  • Experimental validation : Use shake-flask method with HPLC quantification (C18 column, acetonitrile/water mobile phase).
  • Co-solvency studies : Test binary solvent systems (e.g., DMSO/water) to enhance solubility .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodology :

  • Grubbs’ test : Identify outliers in triplicate datasets (α = 0.05).
  • ANOVA : Compare inter-experimental variability (p < 0.01 threshold).
  • Power analysis : Ensure sample size ≥6 for 80% statistical power .

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